REACTION_CXSMILES
|
C([O:4][C:5]1[C:6]([N:15]2[CH2:20][CH2:19][O:18][CH2:17][CH2:16]2)=[N:7][CH:8]=[C:9]2[C:14]=1[N:13]=[CH:12][CH:11]=[CH:10]2)(C)C.B(Cl)(Cl)[Cl:22].CO>ClCCl>[ClH:22].[N:15]1([C:6]2[C:5]([OH:4])=[C:14]3[C:9]([CH:10]=[CH:11][CH:12]=[N:13]3)=[CH:8][N:7]=2)[CH2:16][CH2:17][O:18][CH2:19][CH2:20]1 |f:4.5|
|
Name
|
|
Quantity
|
149 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC=1C(=NC=C2C=CC=NC12)N1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(Cl)(Cl)Cl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The dark orange solution was left
|
Type
|
CONCENTRATION
|
Details
|
the mixture concentrated
|
Type
|
WASH
|
Details
|
Further washing of the remaining residue with diethyl ether (5 mL×2)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1(CCOCC1)C1=NC=C2C=CC=NC2=C1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |